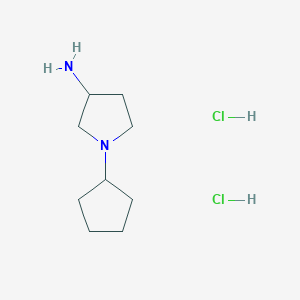

1-Cyclopentyl-3-pyrrolidinamine dihydrochloride

Description

Properties

IUPAC Name |

1-cyclopentylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c10-8-5-6-11(7-8)9-3-1-2-4-9;;/h8-9H,1-7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYSZZHSZLRWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

1-Cyclopentyl-3-pyrrolidinamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions are crucial for the compound’s role in metabolic pathways and drug metabolism. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity.

Molecular Mechanism

The molecular mechanism of 1-Cyclopentyl-3-pyrrolidinamine dihydrochloride involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, it can activate certain enzymes by binding to allosteric sites, leading to conformational changes that enhance enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclopentyl-3-pyrrolidinamine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to changes in cellular function, such as alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 1-Cyclopentyl-3-pyrrolidinamine dihydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can have toxic or adverse effects, such as inducing oxidative stress and causing cell death. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels.

Metabolic Pathways

1-Cyclopentyl-3-pyrrolidinamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the oxidation and reduction of organic substances. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. The compound can also influence the activity of other enzymes involved in phase I and phase II metabolic reactions.

Transport and Distribution

The transport and distribution of 1-Cyclopentyl-3-pyrrolidinamine dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters. Once inside the cell, it can bind to intracellular proteins, which can affect its localization and accumulation. These interactions are crucial for the compound’s activity and function within cells.

Subcellular Localization

1-Cyclopentyl-3-pyrrolidinamine dihydrochloride is localized in specific subcellular compartments, which can affect its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or the nucleus, by targeting signals or post-translational modifications. These localizations are important for the compound’s role in cellular processes, such as energy production and gene expression.

Biological Activity

1-Cyclopentyl-3-pyrrolidinamine dihydrochloride is a chemical compound characterized by its unique structural features, including a cyclopentyl group and a pyrrolidinamine moiety. This compound has garnered attention in pharmacological research due to its potential biological activity, particularly in modulating neurotransmitter systems. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 227.17 g/mol

- Structure : The compound consists of a five-membered nitrogen-containing ring (pyrrolidine) attached to a cyclopentyl group, with two hydrochloride groups enhancing its solubility in aqueous solutions.

Neurotransmitter Modulation

1-Cyclopentyl-3-pyrrolidinamine dihydrochloride has shown significant potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. These neurotransmitters are crucial for mood regulation and cognitive functions, making this compound a candidate for treating conditions such as anxiety and depression.

- Mechanism of Action : Preliminary studies suggest that the compound may interact with serotonin and dopamine receptors, although specific binding affinities and mechanisms require further investigation.

Case Studies and Research Findings

-

Serotonin Receptor Interaction :

- A study assessed the interaction of 1-cyclopentyl-3-pyrrolidinamine dihydrochloride with serotonin receptors. Results indicated that the compound could potentially enhance serotonin signaling, which is beneficial in treating depressive disorders.

-

Dopaminergic Activity :

- Research involving animal models demonstrated that administration of this compound led to increased dopamine levels in the prefrontal cortex, suggesting its role as a dopaminergic enhancer.

-

Comparative Studies :

- Comparative analysis with related compounds revealed that 1-cyclopentyl-3-pyrrolidinamine dihydrochloride exhibited unique properties not found in structurally similar compounds. For example:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-Cyclopentylpyrrolidine | Pyrrolidine derivative | Potentially psychoactive |

| 1-Cyclohexyl-3-pyrrolidinamine | Cyclohexyl analog | Different ring size affects binding |

| 3-Pyrrolidinamine, 1-[4-(phenylmethyl)amino]cyclohexyl] | Related amine | Investigated for analgesic properties |

This table highlights how variations in structure can lead to differences in biological activity and pharmacological profiles.

Synthesis

The synthesis of 1-cyclopentyl-3-pyrrolidinamine dihydrochloride typically involves multi-step organic reactions. The methods employed ensure high purity suitable for research and pharmaceutical applications. Key steps include:

- Formation of the pyrrolidine ring.

- Introduction of the cyclopentyl group.

- Salt formation with hydrochloric acid to produce the dihydrochloride.

Therapeutic Applications

Given its biological activity, 1-cyclopentyl-3-pyrrolidinamine dihydrochloride holds promise for various therapeutic applications:

- Anxiolytic Effects : Potential use in treating anxiety disorders through modulation of neurotransmitter systems.

- Antidepressant Properties : Investigated for efficacy in alleviating symptoms of depression by enhancing serotonin and dopamine signaling.

- Cognitive Enhancement : Possible applications in improving cognitive functions due to its dopaminergic effects.

Scientific Research Applications

1-Cyclopentyl-3-pyrrolidinamine dihydrochloride exhibits notable biological activity, particularly in modulating neurotransmitter systems. Research indicates its potential effects on the central nervous system, specifically as a candidate for treating anxiety and depression. Its structural similarity to psychoactive compounds suggests possible interactions with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .

Therapeutic Applications

The therapeutic applications of 1-cyclopentyl-3-pyrrolidinamine dihydrochloride include:

- Anxiolytic Effects : Potential use in treating anxiety disorders by modulating serotonin pathways.

- Antidepressant Properties : Investigated for its ability to alleviate symptoms of depression through interactions with neurotransmitter systems.

- Neuroprotective Effects : Possible role in protecting neuronal health by influencing neurochemical pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-cyclopentyl-3-pyrrolidinamine dihydrochloride, it is useful to compare it with structurally related compounds. The following table summarizes key characteristics:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-Cyclopentylpyrrolidine | Pyrrolidine derivative | Potentially psychoactive |

| 1-Cyclohexyl-3-pyrrolidinamine | Cyclohexyl analog | Different ring size affects binding |

| 3-Pyrrolidinamine, 1-[4-(phenylmethyl)amino]cyclohexyl | Related amine | Investigated for analgesic properties |

These compounds differ mainly in their ring structures and substituents, significantly influencing their biological activity and pharmacological profiles. The unique cyclopentyl structure of 1-cyclopentyl-3-pyrrolidinamine dihydrochloride may confer specific interactions with biological targets absent in other similar compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinamine Derivatives with Alkyl/Substituted Groups

The following table compares 1-cyclopentyl-3-pyrrolidinamine dihydrochloride with other pyrrolidinamine salts and free bases:

Notes:

Functional and Application-Based Comparisons

A. Biogenic Amine Salts ()

Compounds like putrescine dihydrochloride (C₄H₁₂N₂·2HCl, 161.07 g/mol) and cadaverine dihydrochloride are used as standards in food science. While these share the dihydrochloride salt form, their linear aliphatic structures contrast with the bicyclic pyrrolidinamine backbone of the target compound. Both exhibit high water solubility, a trait likely shared by 1-cyclopentyl-3-pyrrolidinamine dihydrochloride .

Pharmaceutical Dihydrochlorides

- Daclatasvir dihydrochloride : An antiviral agent with stringent pharmacopoeial testing requirements. This highlights the role of dihydrochloride salts in enhancing drug stability and solubility .

- Trientine dihydrochloride : A copper-chelating agent used in Wilson’s disease treatment. Its therapeutic use underscores the pharmacological relevance of dihydrochloride salts .

C. Azoamidine Initiators ()

Compounds like 2,2’-azobis(2-methylpropionamidine) dihydrochloride are polymerization initiators. Their diazenyl (-N=N-) core distinguishes them from pyrrolidinamines but demonstrates the versatility of dihydrochloride salts in industrial chemistry.

Key Research Findings and Data

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic dissociation, as seen in putrescine dihydrochloride .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Cyclopentyl-3-pyrrolidinamine dihydrochloride typically involves:

- Starting from pyrrolidine or pyrrolidin-3-amine derivatives.

- Introduction of the cyclopentyl group via alkylation or substitution reactions.

- Formation of the dihydrochloride salt to improve stability and handling.

Preparation of Pyrrolidin-3-amine Dihydrochloride Precursors

A key intermediate in the synthesis is (3S)- or (3R)-3-aminopyrrolidine dihydrochloride, which can be prepared and isolated as a pure enantiomer or racemate. This intermediate is often used directly in coupling reactions.

Example Preparation Conditions:

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Boc-protection of (S)-3-aminopyrrolidine dihydrochloride | Na2CO3 in MeOH, Boc2O added dropwise at 0°C | 78% | Colorless oil obtained; 1H NMR confirms structure |

| Alkylation with triethylamine in DMF | Stirring at 90°C for 1.5 h | 78% | Followed by ethanol reflux and filtration for isolation |

| Reaction with potassium carbonate in DMF at 75°C for 6 h | K2CO3 base, DMF solvent, flash chromatography purification | 65-70% | Pure light yellow solid obtained; mp 236-240°C |

These steps highlight the use of base-mediated reactions in polar aprotic solvents like DMF to facilitate nucleophilic substitution or coupling reactions with pyrrolidine amines.

Introduction of the Cyclopentyl Group

The cyclopentyl moiety can be introduced through alkylation reactions using cyclopentyl-containing electrophiles such as cyclopentylmethyl halides or via reductive amination with cyclopentanone derivatives.

- Reductive Amination Route: Reaction of 3-aminopyrrolidine with cyclopentanone under reductive amination conditions (e.g., NaBH3CN or catalytic hydrogenation) can yield the cyclopentyl-substituted amine.

- Alkylation Route: Direct alkylation of the pyrrolidine nitrogen with cyclopentylmethyl halides in the presence of a base (e.g., K2CO3) in DMF or similar solvents.

These methods provide efficient routes to the cyclopentyl-substituted pyrrolidinamine, which can then be converted to the dihydrochloride salt.

Formation of the Dihydrochloride Salt

The free base 1-cyclopentyl-3-pyrrolidinamine is typically converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solvents. This step improves compound stability, crystallinity, and ease of handling.

Representative Experimental Procedure Summary

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| Coupling of (3S)-3-aminopyrrolidine dihydrochloride with aryl or heteroaryl chlorides | DMF, triethylamine, 90°C, 1.5 h | Reaction followed by ethanol reflux and filtration | 78% |

| Boc-protection of amine intermediate | Na2CO3, MeOH, Boc2O, 0°C, 3 h | Workup with acid/base extraction | 78% |

| Alkylation with cyclopentylmethyl halide | K2CO3, DMF, 75°C, 6 h | Purification by flash chromatography | 65-70% |

Analytical and Characterization Data

- NMR (1H and 13C): Chemical shifts consistent with pyrrolidine ring protons and cyclopentyl substituents.

- Mass Spectrometry: Molecular ion peaks confirming molecular weight of substituted pyrrolidinamine.

- Melting Points: Typically in the range of 236-240°C for purified dihydrochloride salts.

- Optical Rotation: Used to confirm enantiomeric purity when chiral starting materials are employed.

Research Findings and Notes

- The use of polar aprotic solvents like DMF facilitates nucleophilic substitution reactions involving pyrrolidinamine derivatives.

- Potassium carbonate and triethylamine are effective bases for deprotonation and activation of amines for alkylation.

- Boc-protection is a common strategy to protect the amine functionality during multi-step syntheses.

- The dihydrochloride salt form enhances compound stability and is preferred for isolation and storage.

- Enantiomerically pure (R)- or (S)-3-aminopyrrolidine dihydrochloride can be used to obtain optically pure final products.

- Purification techniques such as flash chromatography and recrystallization are critical for obtaining high-purity products.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Purpose | Typical Yield | Key Notes |

|---|---|---|---|---|

| Boc Protection | Boc2O, Na2CO3, MeOH, 0°C | Protect amine group | ~78% | Facilitates selective reactions |

| Alkylation | Cyclopentylmethyl halide, K2CO3, DMF, 75°C | Introduce cyclopentyl group | 65-70% | Requires careful purification |

| Coupling Reaction | Triethylamine, DMF, 90°C | Form amine linkage | ~78% | Followed by ethanol reflux |

| Salt Formation | HCl in ethanol or ether | Form dihydrochloride salt | Quantitative | Improves stability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-cyclopentyl-3-pyrrolidinamine dihydrochloride, and how can computational methods enhance reaction efficiency?

- Answer : Traditional synthesis relies on trial-and-error approaches, which are time-consuming. Integrating quantum chemical calculations (e.g., density functional theory) with experimental validation can predict reaction pathways and transition states, narrowing optimal conditions (e.g., temperature, solvent, catalyst). For example, ICReDD’s feedback loop combines computational reaction path searches with experimental data to accelerate synthesis . Key parameters to optimize include cyclopentyl group introduction and dihydrochloride salt formation.

Q. How should researchers safely handle and characterize 1-cyclopentyl-3-pyrrolidinamine dihydrochloride in laboratory settings?

- Answer : Follow GHS-compliant protocols:

- Handling : Use PPE (nitrile gloves, face shields) and fume hoods to avoid inhalation/contact .

- Characterization : Employ NMR (¹H/¹³C), HPLC, and mass spectrometry for purity assessment. For hygroscopic salts like dihydrochlorides, store in anhydrous conditions and use Karl Fischer titration to monitor moisture .

Q. What analytical techniques are critical for confirming the structural integrity of 1-cyclopentyl-3-pyrrolidinamine dihydrochloride?

- Answer :

- Spectroscopy : 2D NMR (COSY, HSQC) resolves cyclopentyl/pyrrolidine proton environments.

- X-ray crystallography confirms stereochemistry and salt formation.

- Thermogravimetric analysis (TGA) assesses thermal stability of the dihydrochloride form .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction yield data during scale-up of 1-cyclopentyl-3-pyrrolidinamine dihydrochloride synthesis?

- Answer : Discrepancies often arise from non-ideal mixing or heat transfer in larger reactors. Use computational fluid dynamics (CFD) to simulate mass/heat flow and identify bottlenecks. Pair this with reaction calorimetry to validate energy profiles. Iterative adjustments (e.g., impeller design, feed rate) improve reproducibility .

Q. What mechanistic insights explain unexpected byproducts in the alkylation of pyrrolidine derivatives to form 1-cyclopentyl-3-pyrrolidinamine?

- Answer : Competing pathways (e.g., over-alkylation, ring-opening) may occur. Apply DFT calculations to map energy barriers for intermediates. For example, cyclopentyl bromide’s steric hindrance might favor SN2 mechanisms, but trace moisture could trigger elimination. Validate via LC-MS/MS and isotopic labeling .

Q. How do researchers address discrepancies between predicted and observed solubility profiles of 1-cyclopentyl-3-pyrrolidinamine dihydrochloride in polar solvents?

- Answer : Solubility deviations often stem from ion-pairing effects or polymorphic forms. Use COSMO-RS simulations to predict solvent interactions, then validate with phase diagrams. For dihydrochlorides, pH-solubility profiling (e.g., Henderson-Hasselbalch analysis) clarifies protonation-dependent behavior .

Q. What strategies mitigate batch-to-batch variability in chiral purity during asymmetric synthesis of 1-cyclopentyl-3-pyrrolidinamine derivatives?

- Answer :

- Catalyst screening : Use chiral ligands (e.g., BINAP) with high enantioselectivity.

- Process analytical technology (PAT) : Implement inline Raman spectroscopy to monitor enantiomeric excess in real time.

- Crystallization-induced asymmetric transformation (CIAT) can amplify chirality .

Methodological Frameworks

Designing a robust DoE (Design of Experiments) for optimizing 1-cyclopentyl-3-pyrrolidinamine dihydrochloride synthesis:

- Steps :

Factors : Identify critical variables (e.g., stoichiometry, temperature, reaction time).

Response surface methodology (RSM) : Use central composite design to model nonlinear relationships.

Validation : Confirm predictions with triplicate runs and statistical analysis (e.g., ANOVA) .

Integrating machine learning to predict biological activity of 1-cyclopentyl-3-pyrrolidinamine analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.